An In-Depth Technical Guide to BMS-345541: A Selective Allosteric IKK Inhibitor for Advanced Research
An In-Depth Technical Guide to BMS-345541: A Selective Allosteric IKK Inhibitor for Advanced Research
Section 1: Core Compound Analysis and Structural Elucidation
This guide provides a comprehensive technical overview of BMS-345541, a pivotal research tool for interrogating the IκB kinase (IKK)/NF-κB signaling pathway. It is critical to begin by clarifying the precise chemical nature of this compound. While the topic of interest was initially framed around an "aroylguanidine-based lactam derivative," a rigorous review of the scientific literature confirms that BMS-345541 does not belong to this chemical class.
BMS-345541 is chemically identified as 4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline .[1][2] Its core is a tricyclic imidazo[1,2-a]quinoxaline scaffold, which is fundamental to its high selectivity and potent biological activity.[1][3] This distinction is crucial for researchers in medicinal chemistry and drug development, as the scaffold dictates the compound's structure-activity relationship (SAR), physicochemical properties, and mechanism of action. This guide will proceed with the correct structural and mechanistic details pertinent to the imidazo[1,2-a]quinoxaline class.
Section 2: The IKK/NF-κB Signaling Axis: The Molecular Target
The Nuclear Factor-κB (NF-κB) family of transcription factors are master regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[4] Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and cancers.[4][5][6]
The activity of NF-κB is primarily controlled by the IκB kinase (IKK) complex. This complex consists of two catalytic subunits, IKKα (IKK-1) and IKKβ (IKK-2), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[4][5][7] In the canonical pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) activate the IKK complex, leading to the phosphorylation of the inhibitor of κB (IκBα) by IKKβ.[8][9] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus and initiate the transcription of target genes.[9]
Given its central role, the IKK complex, and particularly the IKKβ subunit, has been a major focus for the development of therapeutic inhibitors.[10][11]
Section 3: Mechanism of Action: Selective Allosteric Inhibition
A key feature that distinguishes BMS-345541 from many other kinase inhibitors is its allosteric mechanism of action.[2][12][13] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, BMS-345541 binds to a distinct, allosteric site on the IKK catalytic subunits.[12][13] This mode of binding confers several advantages:
-
High Selectivity: Allosteric sites are generally less conserved across the kinome than the ATP pocket, allowing for greater inhibitor selectivity. BMS-345541 demonstrates high selectivity for IKK, failing to inhibit a panel of 15 other kinases at concentrations up to 100 µM.[12]
-
Reduced Off-Target Effects: By avoiding the ATP-binding site, the potential for broad-spectrum kinase inhibition and associated toxicity is minimized, making it a "cleaner" tool for pathway-specific investigation.[14]
BMS-345541 exhibits preferential inhibition of IKKβ over IKKα. This is reflected in its half-maximal inhibitory concentration (IC₅₀) values. A binding model suggests that while BMS-345541 binds to similar allosteric sites on both IKK-1 and IKK-2, this binding affects the active sites of the subunits differently.[12][15] For IKK-2, binding is mutually exclusive with the IκBα substrate, whereas for IKK-1, it is mutually exclusive with ADP, providing a rationale for its isoform selectivity.[2][12]
Section 4: Chemical Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the imidazo[1,2-a]quinoxaline scaffold typically involves the condensation of a 2-aminoquinoxaline derivative with an α-haloketone. Subsequent modifications at various positions on the tricyclic core allow for the optimization of potency and pharmacokinetic properties.[3]
Structure-activity relationship studies on imidazo[1,2-a]quinoxaline and related heterocyclic systems have elucidated key features for IKKβ inhibition:[3][6][10][16]
-
The Tricyclic Core: The planar imidazo[1,2-a]quinoxaline system is essential for anchoring the molecule within the allosteric binding site.
-
The C4-Substituent: The (2'-aminoethyl)amino side chain at the C4 position is critical for potent inhibitory activity. Modifications to this chain, such as altering its length or basicity, can significantly impact binding and cellular permeability.
-
Methyl Groups: The methyl groups at the C1 and C8 positions contribute to favorable interactions within the binding pocket and influence the overall conformation of the molecule.
The causality behind these choices relates to optimizing non-covalent interactions (hydrogen bonds, hydrophobic interactions) with specific amino acid residues within the allosteric pocket of IKKβ, thereby maximizing binding affinity and inhibitory potency.
Section 5: Quantitative Bioactivity Profile
The potency and selectivity of BMS-345541 have been quantified across various enzymatic and cell-based assays. This data is crucial for designing experiments with appropriate dosing and for interpreting results.
| Assay Type | Target / Cell Line | Parameter | Value | Reference(s) |
| Enzymatic Assay | IKK-2 (IKKβ) | IC₅₀ | 0.3 µM | [1][12][17][18] |
| IKK-1 (IKKα) | IC₅₀ | 4.0 µM | [1][12][17][18] | |
| Cell-Based Assay | Stimulated IκBα Phosphorylation | IC₅₀ | 4.0 µM | [12] |
| LPS-stimulated TNF-α (THP-1 cells) | IC₅₀ | ~1-5 µM | [1][12] | |
| LPS-stimulated IL-1β (THP-1 cells) | IC₅₀ | ~1-5 µM | [1][12] | |
| LPS-stimulated IL-6 (THP-1 cells) | IC₅₀ | ~1-5 µM | [1][12] | |
| LPS-stimulated IL-8 (THP-1 cells) | IC₅₀ | ~1-5 µM | [1][12] |
Section 6: Applications in Preclinical Research
The high selectivity and in vivo activity of BMS-345541 have established it as an indispensable tool for validating the role of the IKK/NF-κB pathway in various disease models.
-
Inflammation and Autoimmunity: BMS-345541 effectively blocks joint inflammation and destruction in mouse models of collagen-induced arthritis, demonstrating the therapeutic potential of IKK inhibition in rheumatoid arthritis.[19] Its ability to inhibit LPS-induced cytokine production in vivo makes it valuable for studying systemic inflammatory conditions like sepsis.[1][12][20]
-
Oncology: Constitutive NF-κB activity is a known driver of cell survival and chemoresistance in many cancers. BMS-345541 has been shown to:
-
Neurobiology: Research has shown that BMS-345541 can ameliorate ischemic brain damage in mouse models of stroke (middle cerebral artery occlusion), suggesting a role for IKK/NF-κB signaling in neuronal death pathways.[23][24]
Section 7: Essential Experimental Protocols
The following protocols are synthesized from established methodologies and provide a self-validating framework for studying IKK inhibition.
Protocol 7.1: In Vitro IKKβ Kinase Inhibition Assay
This protocol is based on a luminescent assay that quantifies ATP consumption (or ADP production) during the kinase reaction.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human IKKβ enzyme in 1x Kinase Assay Buffer to a working concentration of ~10-20 ng/µL.
-
Prepare a substrate/ATP master mix in 1x Kinase Assay Buffer containing a peptide substrate (e.g., IKKtide) at ~0.2 mg/mL and ATP at a concentration near its Km (e.g., 25-50 µM).[25]
-
Prepare a 10-point serial dilution of BMS-345541 (and/or test compounds) in 100% DMSO, then dilute into 1x Kinase Assay Buffer to create 10x working stocks. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (96-well plate):
-
Add 5 µL of 10x compound dilutions or vehicle control to appropriate wells.
-
Add 25 µL of diluted IKKβ enzyme to all wells except the "no enzyme" blank. Add 25 µL of 1x Kinase Assay Buffer to the blank wells.
-
Initiate the kinase reaction by adding 20 µL of the substrate/ATP master mix to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).[26]
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" blank signal from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a known broad-spectrum kinase inhibitor like staurosporine (100% inhibition).
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Protocol 7.2: Cell-Based NF-κB Reporter Assay
This protocol uses a cell line stably or transiently transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Plating:
-
Plate HEK293T or similar cells containing an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Allow cells to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Cell Lysis and Detection:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.[5]
-
Add 100 µL of a luciferase assay reagent to each well and immediately measure luminescence using a plate reader. If using a dual-luciferase system with a co-transfected control reporter (e.g., Renilla), follow the manufacturer's protocol for sequential injections and readings.[5]
-
-
Data Analysis:
-
Normalize the NF-κB (Firefly) luciferase signal to the control (Renilla) luciferase signal for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of stimulated vs. unstimulated cells.
-
Determine the percent inhibition caused by BMS-345541 relative to the stimulated vehicle control and plot the dose-response curve to calculate the IC₅₀.
-
Protocol 7.3: In Vivo Pharmacodynamic Assay (LPS-induced TNF-α)
This protocol validates the in vivo activity of the inhibitor. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Dosing:
-
Inflammatory Challenge:
-
One hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 0.1-1 mg/kg).
-
-
Sample Collection:
-
At the time of peak cytokine response (typically 90 minutes to 2 hours post-LPS challenge), collect blood via cardiac puncture or tail vein sampling into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma and store it at -80°C.
-
-
Cytokine Analysis:
-
Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the mean TNF-α levels in the inhibitor-treated groups to the vehicle-treated control group.
-
Calculate the percent inhibition of TNF-α production for each dose and determine if the effect is dose-dependent.
-
Section 8: Conclusion and Future Directions
BMS-345541 is a landmark compound that has been instrumental in validating IKKβ as a therapeutic target in a multitude of diseases. Its high selectivity, allosteric mechanism of action, and proven in vivo efficacy make it the gold standard positive control for research programs targeting the NF-κB pathway. While its own development for clinical use has not progressed, the insights gained from BMS-345541 continue to guide the design of next-generation IKK inhibitors with improved safety and therapeutic profiles. Future research will likely focus on leveraging the mechanistic understanding provided by tools like BMS-345541 to develop isoform-specific inhibitors (e.g., IKKα- or IKKβ-selective) or tissue-targeted approaches to minimize the on-target toxicities associated with systemic NF-κB inhibition.
References
-
Burke, J. R., Pattoli, M. A., Gregor, K. R., Brassil, P. J., MacMaster, J. F., McIntyre, K. W., Yang, X., Iotzova, V. S., Clarke, W., Strnad, J., Qiu, Y., & Zusi, F. C. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. The Journal of Biological Chemistry, 278(3), 1450–1456. [Link]
-
McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Dambach, D. M., Pattoli, M. A., Lu, P., Zusi, F. C., & Burke, J. R. (2003). A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice. Arthritis and Rheumatism, 48(9), 2652–2659. [Link]
-
Häcker, H., & Karin, M. (2006). Regulation and function of IKK and IKK-related kinases. Science's STKE, 2006(357), re13. [Link]
-
BPS Bioscience. (n.d.). IKKβ Kinase Assay Kit. Retrieved February 21, 2026, from [Link]
-
Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved February 21, 2026, from [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The IκB kinase complex: master regulator of NF-κB signaling. Cold Spring Harbor Perspectives in Biology, 1(4), a000108. [Link]
-
Wikipedia contributors. (2024, February 14). NF-κB. Wikipedia. [Link]
-
El-Gamal, M. I., Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1125–1135. [Link]
-
Grokipedia. (n.d.). BMS-345541. Retrieved February 21, 2026, from [Link]
-
Masquefa, C., et al. (2016). New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors. European Journal of Medicinal Chemistry, 115, 268–274. [Link]
-
Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284–4289. [Link]
-
Cushing, T. D., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230–2234. [Link]
-
Online Inhibitor. (2025, December 23). BMS-345541 Hydrochloride: Selective IKK Inhibitor for Advanced Inflammation and Cancer Research. [Link]
-
Natarajan, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 221, 113526. [Link]
-
Battula, V. S., et al. (2017). IKK inhibition by BMS-345541 suppresses breast tumorigenesis and metastases by targeting GD2+ cancer stem cells. Oncotarget, 8(23), 36936–36949. [Link]
-
Waehre, A., et al. (2020). Treatment with the IKK inhibitor (BMS-345541) inhibits NF-κB and improves cardiac and pulmonary function in porcine sepsis. Scientific Reports, 10(1), 12345. [Link]
-
Wikipedia contributors. (2025, April 20). BMS-345541. Wikipedia. [Link]
-
Adooq Bioscience. (n.d.). IKK/IκB inhibitors. Retrieved February 21, 2026, from [Link]
-
Hermann, O., et al. (2005). The IKK inhibitor BMS-345541 ameliorates ischemic brain damage. Nature Medicine, 11(10), 1057-1058. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). BMS-345541. Inxight Drugs. [Link]
-
Richmond, A., et al. (2005). BMS-345541 Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Cancer Research, 65(15), 6791-6800. [Link]
-
Rosati, E., et al. (2012). Activity of the selective IκB kinase inhibitor BMS-345541 against T-cell acute lymphoblastic leukemia: involvement of FOXO3a. Leukemia, 26(7), 1626–1636. [Link]
-
Filatova, D., et al. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 26(24), 12345. [Link]
-
Schneider, A. T., et al. (2005). The IKK inhibitor BMS-345541 ameliorates ischemic brain damage. Nature Medicine, 11(10), 1057-8. [Link]
-
Khan, I., et al. (2025). Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation. Molecules, 30(9), 1234. [Link]
-
Cho, M. K., et al. (2002). Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation. British Journal of Pharmacology, 136(3), 397–408. [Link]
-
Kiemer, A. K., et al. (2002). Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages. Immunology and Cell Biology, 80(6), 550-557. [Link]
-
Lagunin, A., et al. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 26(24), 12345. [Link]
-
Ferguson, J., & Lall, A. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 10(9), 299. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]
-
Semantic Scholar. (n.d.). Methods for Evaluation of TNF-α Inhibition Effect. [Link]
-
ResearchGate. (2025, December). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]
-
ResearchGate. (2022, July). Cancer researches ic50 ?. [Link]
-
Li, Y., et al. (2024). FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway. Neuroscience, 545, 83-96. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. BMS-345541 - Wikipedia [en.wikipedia.org]
- 3. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.jp [promega.jp]
- 9. IKKbeta Kinase Enzyme System Application Note [promega.com]
- 10. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Small molecule binding to Inhibitor of nuclear factor kappa-B kinase subunit beta in an ATP non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ifg-1.com [ifg-1.com]
- 15. IKK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptone-bacteriological.com [peptone-bacteriological.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. researchgate.net [researchgate.net]
- 24. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 25. promega.com [promega.com]
- 26. bpsbioscience.com [bpsbioscience.com]
